molecular formula C25H15F9N2 B12517201 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole CAS No. 817638-56-5

4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole

Cat. No.: B12517201
CAS No.: 817638-56-5
M. Wt: 514.4 g/mol
InChI Key: PFYXMQBKJNZZRA-UHFFFAOYSA-N
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Description

4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an imidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole typically involves the trifluoromethylation of imidazole derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base and a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to elevated levels, depending on the specific reagents and catalysts used .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce fully or partially reduced imidazole compounds .

Scientific Research Applications

4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to form strong interactions with proteins, enzymes, and other biomolecules. The electron-withdrawing nature of the trifluoromethyl groups also influences the compound’s reactivity and stability, making it a potent inhibitor or activator of specific biochemical pathways .

Comparison with Similar Compounds

  • 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol
  • 2,4,6-Tris(trifluoromethyl)-1,3,5-triazine
  • Phosphine, tris[4-(trifluoromethyl)phenyl]-

Comparison: Compared to these similar compounds, 4-Methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]-1H-imidazole stands out due to its imidazole core, which imparts unique chemical and biological properties.

Properties

CAS No.

817638-56-5

Molecular Formula

C25H15F9N2

Molecular Weight

514.4 g/mol

IUPAC Name

4-methyl-1,2,5-tris[4-(trifluoromethyl)phenyl]imidazole

InChI

InChI=1S/C25H15F9N2/c1-14-21(15-2-6-17(7-3-15)23(26,27)28)36(20-12-10-19(11-13-20)25(32,33)34)22(35-14)16-4-8-18(9-5-16)24(29,30)31/h2-13H,1H3

InChI Key

PFYXMQBKJNZZRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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